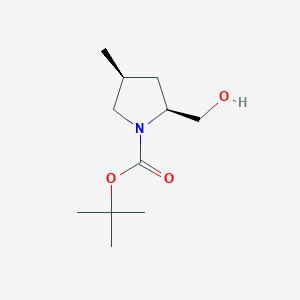

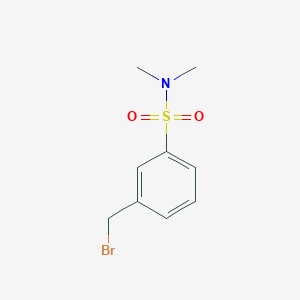

![molecular formula C10H9N3O4 B1529855 6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1408074-97-4](/img/structure/B1529855.png)

6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Overview

Description

“6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

Molecular Structure Analysis

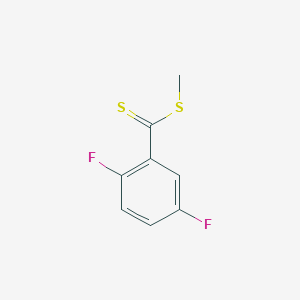

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .

Chemical Reactions Analysis

The transformations of pyrazolo[1,5-a]pyrimidines improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . The regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .

Scientific Research Applications

Chemical Transformation and Derivative Formation

Studies have demonstrated the potential of 6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid in the transformation and creation of various chemical derivatives. A notable reaction involves the transformation of a pyrimidine ring using hydrazides, leading to the formation of pyrazolo[1,5-a]pyrimidine derivatives instead of the isomeric triazolo[4,3-a]pyridines. This novel rearrangement was discovered through the analysis of X-ray structural data and indicates the compound's potential in creating diverse chemical structures (Danagulyan et al., 2006).

Fungicidal Activity

The compound's derivatives have shown promising results as systemic fungicides. A synthesis process was developed for pyrazolo[1,5-a]pyrimidine derivatives, structurally analogous to the systemic fungicide carboxin. These derivatives displayed a significant level of fungicidal activity, particularly against Basidiomycete species, indicating the compound's utility in agricultural applications (Huppatz, 1985).

Antibacterial Properties

Exploration into the antibacterial properties of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives has been extensive. One study synthesized new derivatives and assessed their inhibitory properties against pathogenic bacteria including gram-positive and gram-negative strains. The derivatives displayed varying levels of antibacterial effectiveness, opening doors for their potential use in combating bacterial infections (Beyzaei et al., 2017).

Antioxidant Activity

Research also highlights the compound's role in synthesizing new classes of polyhydroxy compounds incorporating various heterocycles. These synthesized compounds exhibited significant antioxidant activities, as measured by various assays. The results suggest the potential application of these compounds in oxidative stress-related diseases (Khajeh Dangolani et al., 2018).

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have been extensively studied for their significant impact in medicinal chemistry .

Mode of Action

It is known that the pyrazolo[1,5-a]pyrimidine core is a privileged scaffold for drug discovery due to its great synthetic versatility .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidine derivatives have been noted for their anticancer potential and enzymatic inhibitory activity .

Result of Action

Pyrazolo[1,5-a]pyrimidine derivatives have been noted for their significant photophysical properties .

Action Environment

It is known that the compound’s properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .

This will hopefully lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-ethoxycarbonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-2-17-10(16)6-3-11-8-7(9(14)15)4-12-13(8)5-6/h3-5H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOZJXGSDDDFLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=C(C=N2)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

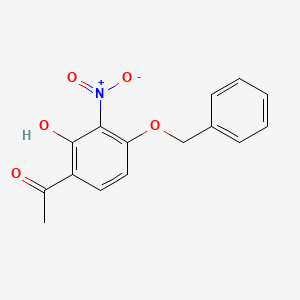

![2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile](/img/structure/B1529789.png)